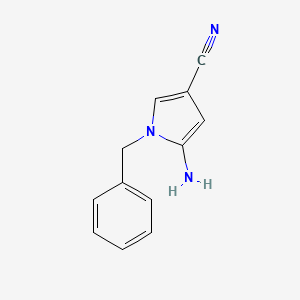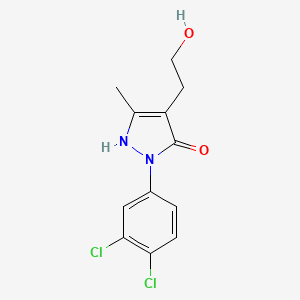
2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as 2-DPMP, is an organochlorine compound that is used in a variety of scientific research and laboratory experiments. It is a non-volatile and non-toxic compound that has a wide range of applications due to its unique properties. The synthesis of 2-DPMP is relatively simple and can be easily adapted for different laboratory settings.
Applications De Recherche Scientifique
Environmental Impact and Behavior of Similar Compounds
Occurrence and Fate in Aquatic Environments : Parabens, structurally related to the given compound through their use of phenolic groups, have been extensively studied for their environmental presence and impact. These compounds, used as preservatives in various consumer products, have been detected in surface waters and sediments, raising concerns about their ubiquity and potential as weak endocrine disruptors. The research highlights the importance of understanding the environmental fate of such chemicals, including their biodegradability and interactions with treatment processes (Haman et al., 2015).
Chlorinated Compounds in Waste Incineration : The review on chlorophenols (CP) and their role as precursors to dioxins in municipal solid waste incineration provides valuable insights into the environmental and health risks associated with chlorinated organic compounds. These findings are relevant for understanding the potential implications of similar chlorinated molecules, highlighting the need for effective management and reduction strategies to mitigate their impact (Peng et al., 2016).
Antioxidant Properties and Potential Therapeutic Applications
- Antioxidant Activities of Chromones : Chromones, which share a core structural resemblance with the compound , exhibit significant antioxidant properties. This review synthesizes information on naturally occurring and synthetic chromone derivatives, highlighting their potential in neutralizing active oxygen species and inhibiting cell damage. Such properties suggest research avenues for exploring the therapeutic potential of similar compounds in preventing or treating diseases associated with oxidative stress (Yadav et al., 2014).
Synthesis and Chemical Applications
Synthetic Pathways and Applications : Research on synthetic routes and applications of phosphonic acids underscores the versatility of compounds with phosphorus-carbon bonds, relevant for bioactive properties and material science. This comprehensive review of synthesis methods and applications provides a foundation for understanding how structural analogs, potentially including the target compound, could be synthesized and applied across various domains, from drug development to surface functionalization (Sevrain et al., 2017).
Hexasubstituted Pyrazolines : The synthesis and exploration of hexasubstituted pyrazolines, including investigations into their unique chemical behaviors and applications, illustrate the scientific interest in developing and understanding novel organic compounds. This review highlights methodologies for creating complex organic structures, which could inspire further research into similar compounds for various applications, from material science to pharmacology (Baumstark et al., 2013).
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-7-9(4-5-17)12(18)16(15-7)8-2-3-10(13)11(14)6-8/h2-3,6,15,17H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTRCYVPINGXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2)Cl)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(4-Chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2722904.png)
![8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2722906.png)
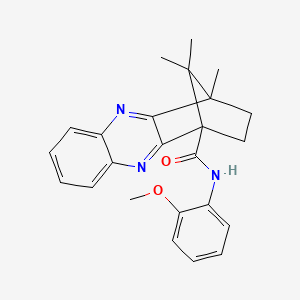
![4,5-Dihydro-1H,3H-Pyrrolo[1,2-A][1,4]Diazepine-2,4-Dicarboxylic Acid 2-Tert-Butyl Ester](/img/structure/B2722909.png)
![N-(4-bromo-3-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2722910.png)
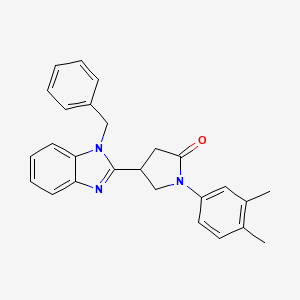
![(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B2722913.png)
![5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2722914.png)
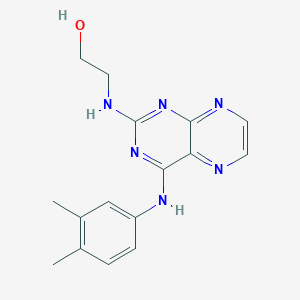
![2-(4-Methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2722916.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2722918.png)
